molecular formula C12H12FNO B2800078 N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide CAS No. 2194450-45-6

N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide

Cat. No. B2800078
CAS RN: 2194450-45-6
M. Wt: 205.232
InChI Key: IWHIPWOFXVAYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide” involves the reaction of 1-(2-fluorophenyl)cyclopropanecarboxylic acid with propargylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields “N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide”, which can be purified through column chromatography.

Safety and Hazards

Like other synthetic fentanyls, such as acetylfentanyl, “N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide” poses a serious risk of fatal intoxication . It is sold on the Internet as a 'research chemical’ .

properties

IUPAC Name

N-[1-(2-fluorophenyl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-11(15)14-12(7-8-12)9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIPWOFXVAYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Fluorophenyl)cyclopropyl]prop-2-enamide

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